Cas no 807325-83-3 (3-Quinolinecarboxamide, 6-iodo-4-[(3-methoxyphenyl)amino]-8-methyl-)

3-Quinolinecarboxamide, 6-iodo-4-[(3-methoxyphenyl)amino]-8-methyl- structure
807325-83-3 structure
Product Name:3-Quinolinecarboxamide, 6-iodo-4-[(3-methoxyphenyl)amino]-8-methyl-
Numéro CAS:807325-83-3
Le MF:C18H16IN3O2
Mégawatts:433.243016242981
CID:5226269
PubChem ID:57516947
Update Time:2024-10-27

3-Quinolinecarboxamide, 6-iodo-4-[(3-methoxyphenyl)amino]-8-methyl- Propriétés chimiques et physiques

Nom et identifiant

    • 3-Quinolinecarboxamide, 6-iodo-4-[(3-methoxyphenyl)amino]-8-methyl-
    • 6-Iodo-4-[(3-methoxyphenyl)amino]-8-methyl-3-quinolinecarboxamide (ACI)
    • DB-229558
    • CS-M0303
    • 6-iodo-4-((3-methoxyphenyl)amino)-8-methylquinoline-3-carboxamide
    • 801315-47-9
    • 6-iodo-4-(3-methoxyphenylamino)-8-methylquinoline-3-carboxamide
    • 6-iodo-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide
    • AKOS037650085
    • 807325-83-3
    • LKRTVQCVFDJPAW-UHFFFAOYSA-N
    • CS-14242
    • SCHEMBL1311332
    • 6-IODO-4-((3-METHOXYPHENYL)AMINO)-8-METHYLQUINOLINE-3-CARBOXAMIDE HCL
    • Piscine à noyau: 1S/C18H16IN3O2/c1-10-6-11(19)7-14-16(10)21-9-15(18(20)23)17(14)22-12-4-3-5-13(8-12)24-2/h3-9H,1-2H3,(H2,20,23)(H,21,22)
    • La clé Inchi: LKRTVQCVFDJPAW-UHFFFAOYSA-N
    • Sourire: O=C(C1C(NC2C=C(OC)C=CC=2)=C2C=C(C=C(C2=NC=1)C)I)N

Propriétés calculées

  • Qualité précise: 433.02872g/mol
  • Masse isotopique unique: 433.02872g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 2
  • Nombre de récepteurs de liaison hydrogène: 5
  • Comptage des atomes lourds: 24
  • Nombre de liaisons rotatives: 3
  • Complexité: 450
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 4.1
  • Surface topologique des pôles: 77.2Ų

3-Quinolinecarboxamide, 6-iodo-4-[(3-methoxyphenyl)amino]-8-methyl- PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1058695-100mg
6-Iodo-4-(3-methoxyphenylamino)-8-methylquinoline-3-carboxamide
807325-83-3 96%
100mg
¥2895.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1058695-250mg
6-Iodo-4-(3-methoxyphenylamino)-8-methylquinoline-3-carboxamide
807325-83-3 96%
250mg
¥5169.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1058695-1g
6-Iodo-4-(3-methoxyphenylamino)-8-methylquinoline-3-carboxamide
807325-83-3 96%
1g
¥10339.00 2024-07-28
1PlusChem
1P024V85-100mg
6-Iodo-4-(3-methoxyphenylamino)-8-methylquinoline-3-carboxamide
807325-83-3 95%
100mg
$316.00 2023-12-16
1PlusChem
1P024V85-250mg
6-Iodo-4-(3-methoxyphenylamino)-8-methylquinoline-3-carboxamide
807325-83-3 95%
250mg
$528.00 2023-12-16
1PlusChem
1P024V85-1g
6-Iodo-4-(3-methoxyphenylamino)-8-methylquinoline-3-carboxamide
807325-83-3 95%
1g
$1035.00 2023-12-16
Aaron
AR024VGH-100mg
6-Iodo-4-(3-methoxyphenylamino)-8-methylquinoline-3-carboxamide
807325-83-3 96%
100mg
$279.00 2025-02-13
Aaron
AR024VGH-250mg
6-Iodo-4-(3-methoxyphenylamino)-8-methylquinoline-3-carboxamide
807325-83-3 96%
250mg
$464.00 2025-02-13
Aaron
AR024VGH-1g
6-Iodo-4-(3-methoxyphenylamino)-8-methylquinoline-3-carboxamide
807325-83-3 96%
1g
$928.00 2025-02-13
Aaron
AR024VGH-5g
6-Iodo-4-(3-methoxyphenylamino)-8-methylquinoline-3-carboxamide
807325-83-3 95%
5g
$2759.00 2025-03-08

3-Quinolinecarboxamide, 6-iodo-4-[(3-methoxyphenyl)amino]-8-methyl- Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Ammonium hydroxide ;  rt; overnight, rt
2.1 Solvents: Acetonitrile ;  overnight, reflux
Référence
Repurposing Human PDE4 Inhibitors for Neglected Tropical Diseases. Evaluation of Analogs of the Human PDE4 Inhibitor GSK-256066 as Inhibitors of PDEB1 of Trypanosoma brucei
Ochiana, Stefan O.; et al, Chemical Biology & Drug Design, 2015, 85(5), 549-564

Méthode de production 2

Conditions de réaction
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ;  2 h, 80 °C
2.1 Reagents: Ammonium hydroxide ;  rt; overnight, rt
3.1 Solvents: Acetonitrile ;  overnight, reflux
Référence
Repurposing Human PDE4 Inhibitors for Neglected Tropical Diseases. Evaluation of Analogs of the Human PDE4 Inhibitor GSK-256066 as Inhibitors of PDEB1 of Trypanosoma brucei
Ochiana, Stefan O.; et al, Chemical Biology & Drug Design, 2015, 85(5), 549-564

Méthode de production 3

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  1 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  overnight, rt
2.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ;  2 h, 80 °C
3.1 Reagents: Ammonium hydroxide ;  rt; overnight, rt
4.1 Solvents: Acetonitrile ;  overnight, reflux
Référence
Repurposing Human PDE4 Inhibitors for Neglected Tropical Diseases. Evaluation of Analogs of the Human PDE4 Inhibitor GSK-256066 as Inhibitors of PDEB1 of Trypanosoma brucei
Ochiana, Stefan O.; et al, Chemical Biology & Drug Design, 2015, 85(5), 549-564

Méthode de production 4

Conditions de réaction
1.1 Solvents: Acetonitrile ;  overnight, reflux
Référence
Repurposing Human PDE4 Inhibitors for Neglected Tropical Diseases. Evaluation of Analogs of the Human PDE4 Inhibitor GSK-256066 as Inhibitors of PDEB1 of Trypanosoma brucei
Ochiana, Stefan O.; et al, Chemical Biology & Drug Design, 2015, 85(5), 549-564

Méthode de production 5

Conditions de réaction
1.1 Reagents: Diphenyl ether ;  45 min, 250 °C
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  1 h, reflux
2.2 Reagents: Hydrochloric acid Solvents: Water ;  overnight, rt
3.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ;  2 h, 80 °C
4.1 Reagents: Ammonium hydroxide ;  rt; overnight, rt
5.1 Solvents: Acetonitrile ;  overnight, reflux
Référence
Repurposing Human PDE4 Inhibitors for Neglected Tropical Diseases. Evaluation of Analogs of the Human PDE4 Inhibitor GSK-256066 as Inhibitors of PDEB1 of Trypanosoma brucei
Ochiana, Stefan O.; et al, Chemical Biology & Drug Design, 2015, 85(5), 549-564

Méthode de production 6

Conditions de réaction
1.1 1 h, 100 °C
2.1 Reagents: Diphenyl ether ;  45 min, 250 °C
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  1 h, reflux
3.2 Reagents: Hydrochloric acid Solvents: Water ;  overnight, rt
4.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ;  2 h, 80 °C
5.1 Reagents: Ammonium hydroxide ;  rt; overnight, rt
6.1 Solvents: Acetonitrile ;  overnight, reflux
Référence
Repurposing Human PDE4 Inhibitors for Neglected Tropical Diseases. Evaluation of Analogs of the Human PDE4 Inhibitor GSK-256066 as Inhibitors of PDEB1 of Trypanosoma brucei
Ochiana, Stefan O.; et al, Chemical Biology & Drug Design, 2015, 85(5), 549-564

3-Quinolinecarboxamide, 6-iodo-4-[(3-methoxyphenyl)amino]-8-methyl- Raw materials

3-Quinolinecarboxamide, 6-iodo-4-[(3-methoxyphenyl)amino]-8-methyl- Preparation Products

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